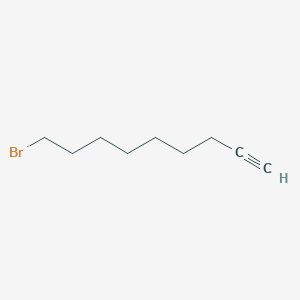
9-Bromonon-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromonon-1-yne is an organic compound with the molecular formula C₉H₁₅Br It is a brominated alkyne, characterized by the presence of a bromine atom attached to a nonyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromonon-1-yne typically involves the bromination of non-1-yne. One common method is the addition of bromine to non-1-yne in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods allow for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The triple bond in this compound makes it susceptible to addition reactions, such as hydrogenation and halogenation.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation, and halogens like chlorine or bromine for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are often used.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and thiols.
Addition Reactions: Products include alkanes and dihalides.
Oxidation and Reduction: Products include alcohols and alkenes.
Scientific Research Applications
9-Bromonon-1-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of bioactive compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 9-Bromonon-1-yne involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond make it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or participating in addition reactions with electrophiles.
Comparison with Similar Compounds
9-Bromo-1-nonene: Similar in structure but contains a double bond instead of a triple bond.
1-Bromo-8-nonene: Another brominated nonene with the bromine atom at a different position.
1-Bromo-8-nonyne: Similar to 9-Bromonon-1-yne but with the bromine atom at the opposite end of the chain.
Uniqueness: this compound is unique due to its triple bond, which imparts distinct reactivity compared to its analogs with double bonds or different bromine positions
Properties
CAS No. |
1427729-58-5 |
|---|---|
Molecular Formula |
C9H15Br |
Molecular Weight |
203.12 g/mol |
IUPAC Name |
9-bromonon-1-yne |
InChI |
InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h1H,3-9H2 |
InChI Key |
WRNGSESDZJXHDW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13451248.png)


![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)
![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)
![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)





![(8R,9R,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13451311.png)
![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)
![(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride](/img/structure/B13451329.png)
